molecular formula C9H11BO4 B8768597 2-Ethoxy-6-formylphenylboronic acid

2-Ethoxy-6-formylphenylboronic acid

Cat. No. B8768597
M. Wt: 193.99 g/mol
InChI Key: AEMBYHVLUFBRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-formylphenylboronic acid is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-6-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(2-ethoxy-6-formylphenyl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-2-14-8-5-3-4-7(6-11)9(8)10(12)13/h3-6,12-13H,2H2,1H3

InChI Key

AEMBYHVLUFBRMS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OCC)C=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of diisopropyl 2-(1,3-dioxolan-2-yl)-6-ethoxyphenylboronate (136 g, 0.42 mol) in THF (500 mL) was added diluted HCl (2N, 200 mL) slowly at room temperature with stirring. After stirred for 1.5 h at room temperature, the reaction mixture was basified with 20% aqueous solution of NaOH to pH=12 and then washed with EtOAc (2×100 mL). The aqueous layer was acidified by using the diluted HCl (2N) to pH=2 and then extracted with EtOAc (3×100 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified by column chromatography on silica gel to give the target compound as white solid (80 g, yield 83%). 1H NMR (400 MHz, DMSO-d) δ 9.93 (s, 1H), 7.92 (s, 2H), 7.45-7.48 (m, 2H), 7.23-7.28 (d, 1H), 4.01-4.06 (m, 2H), 1.69-1.20 (m, 3H).
Name
diisopropyl 2-(1,3-dioxolan-2-yl)-6-ethoxyphenylboronate
Quantity
136 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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